

A Comprehensive Technical Guide to the Spectroscopic Data of Betulin Palmitate

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Compound of Interest

Compound Name: *Betulin palmitate*

Cat. No.: *B1631358*

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This guide provides an in-depth overview of the spectroscopic data for **betulin palmitate**, a fatty acid ester of the naturally occurring triterpene, betulin. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization of this compound.

Chemical Structure

Betulin palmitate is formed through the esterification of one of the hydroxyl groups of betulin with palmitic acid. The most common isomer is betulin 3-O-palmitate, where the ester linkage is at the C-3 position.

Molecular Formula: $C_{46}H_{80}O_3$ ^[1] Molecular Weight: 681.1 g/mol ^[1]

Spectroscopic Data

The following sections present the expected spectroscopic data for **betulin palmitate** based on the analysis of its parent compound, betulin, and related ester derivatives.

The NMR spectra of **betulin palmitate** are characterized by signals from the triterpenoid backbone of betulin and the long aliphatic chain of palmitic acid.

Table 1: 1H NMR Spectroscopic Data of **Betulin Palmitate** (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~4.68, ~4.58	s, s	H-29a, H-29b
~3.83	d	H-28a
~3.38	d	H-28b
~3.19	dd	H-3
~2.25	t	α -CH ₂ of palmitate
~1.68	s	H-30 (CH ₃)
~1.25	br s	-(CH ₂) ₁₂ - of palmitate
~1.02 - ~0.76	m	Methyl groups of betulin
~0.88	t	Terminal CH ₃ of palmitate

Note: The chemical shifts are based on data for betulin and its derivatives and may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data of **Betulin Palmitate** (Predicted)

Chemical Shift (δ) ppm	Assignment
~173.5	C=O (palmitate)
~150.5	C-20
~109.7	C-29
~81.0	C-3
~60.5	C-28
55.4 - 14.7	Betulin skeleton carbons
34.5 - 14.1	Palmitate chain carbons

Note: The esterification at the C-3 position causes a downfield shift of the C-3 signal compared to betulin.

The IR spectrum of **betulin palmitate** will show characteristic absorption bands for its functional groups.

Table 3: IR Spectroscopic Data of **Betulin Palmitate**

Wavenumber (cm ⁻¹)	Functional Group	Description
~3500	O-H	Stretching vibration of the remaining hydroxyl group (at C-28)
~2945, ~2870	C-H	Stretching vibrations of aliphatic CH ₂ , and CH ₃ groups
~1735	C=O	Stretching vibration of the ester carbonyl group
~1645	C=C	Stretching vibration of the double bond (C-20/C-29)
~1175	C-O	Stretching vibration of the ester C-O bond

The mass spectrum of **betulin palmitate** provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data of **Betulin Palmitate**

m/z	Interpretation
681.1	[M+H] ⁺ (Molecular ion peak)
663.1	[M+H - H ₂ O] ⁺
425.4	[M+H - Palmitic Acid] ⁺
407.4	[M+H - Palmitic Acid - H ₂ O] ⁺
207.2, 189.2	Characteristic fragments of the lupane skeleton

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of **betulin palmitate**.

A common method for the synthesis of betulin esters involves the use of a coupling agent.

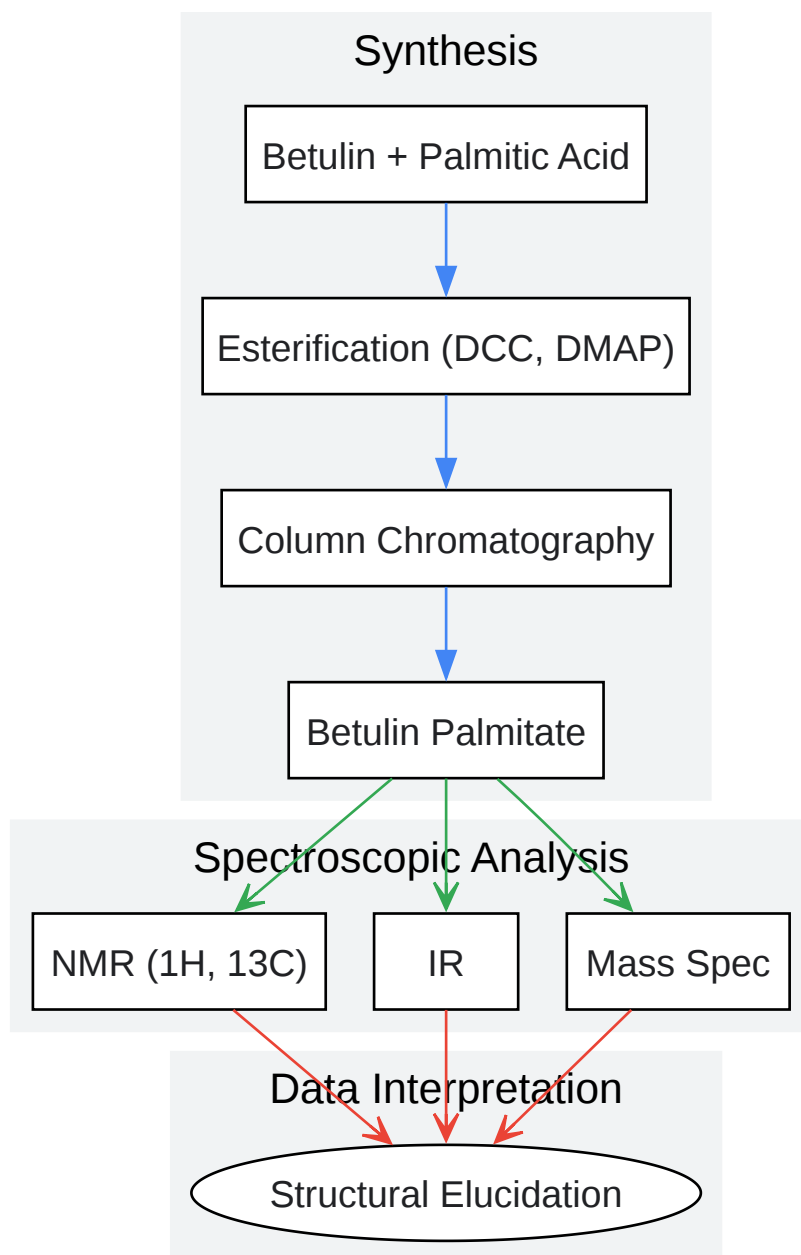
- Materials: Betulin, palmitic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
- Procedure:
 - Dissolve betulin and palmitic acid in dry DCM.
 - Add DMAP as a catalyst.
 - Add a solution of DCC in DCM dropwise to the reaction mixture at 0°C.
 - Allow the reaction to warm to room temperature and stir for 24-48 hours.
 - Monitor the reaction progress using thin-layer chromatography (TLC).
 - Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
 - Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.
- NMR Spectroscopy:
 - Dissolve the purified **betulin palmitate** in a deuterated solvent (e.g., CDCl₃).
 - Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[\[2\]](#)
 - Use tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy:

- Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
- The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- Mass Spectrometry:
 - Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.^[2]
 - Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS.

Workflow and Logical Relationships

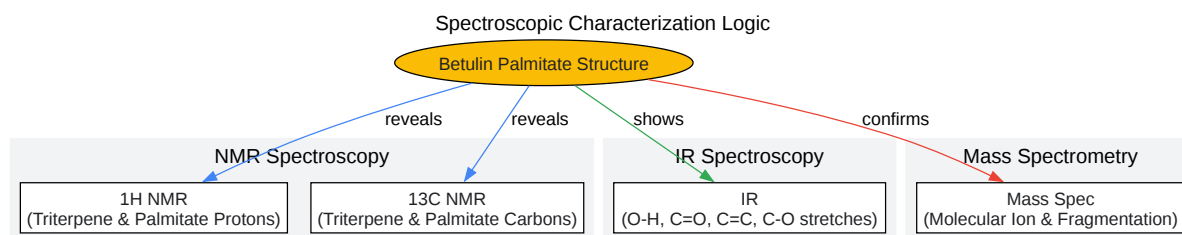
The following diagrams illustrate the experimental workflow for the synthesis and characterization of **betulin palmitate** and the logical relationship of its spectroscopic features.

Experimental Workflow for Betulin Palmitate Analysis



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Caption: Workflow for the synthesis and spectroscopic analysis of **betulin palmitate**.



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Caption: Logical relationships in the spectroscopic characterization of **betulin palmitate**.

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References

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